molecular formula C21H17FN2O4 B11086519 1-(4-fluorophenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(4-fluorophenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11086519
M. Wt: 380.4 g/mol
InChI Key: PICMZBXUSNNLHB-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that features both fluorine and nitro functional groups attached to a tetrahydroquinoline core

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the fluorophenyl and nitrophenyl groups through electrophilic aromatic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(4-fluorophenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.

    Substitution: The fluorine and nitro groups can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-fluorophenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific diseases.

    Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine and nitro groups play a crucial role in binding to these targets, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific biological context.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(4-fluorophenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione stands out due to its unique combination of functional groups and tetrahydroquinoline core. Similar compounds include:

    1-(4-chlorophenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-fluorophenyl)-4-(4-aminophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: Similar structure but with an amino group instead of a nitro group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H17FN2O4

Molecular Weight

380.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C21H17FN2O4/c22-14-6-10-15(11-7-14)23-18-2-1-3-19(25)21(18)17(12-20(23)26)13-4-8-16(9-5-13)24(27)28/h4-11,17H,1-3,12H2

InChI Key

PICMZBXUSNNLHB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CC(=O)N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1

Origin of Product

United States

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